(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol
CAS No.: 1341828-39-4
Cat. No.: VC3422317
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341828-39-4 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | (3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9(13)8-5-3-2-4-6-8/h2-6,9,13H,1H3 |
| Standard InChI Key | ASOQZCFXVZTJLT-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C(C2=CC=CC=C2)O |
| Canonical SMILES | CC1=NOC(=N1)C(C2=CC=CC=C2)O |
Introduction
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol, also known as [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, is an organic compound with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of approximately 190.20 g/mol . This compound is characterized by its unique structural features, including a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety and a hydroxymethyl group.
Synthesis and Preparation
The synthesis of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol typically involves the reaction of a carboxylic acid with an amidoxime under dehydrating conditions to form the oxadiazole ring. Industrial production would involve scaling up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Biological Activity
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties. It interacts with enzymes and receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. In vivo studies have demonstrated its potential in reducing tumor growth in mice models.
Chemical Applications
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Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules, allowing for the exploration of new chemical reactions and the development of novel compounds.
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Material Science: It can be used in the development of new materials with specific properties, such as high-energy materials or polymers with unique mechanical or thermal characteristics.
Biological and Medical Applications
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Antimicrobial and Anticancer Research: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
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Enzyme Inhibition and Receptor Binding: It is studied for its ability to inhibit specific enzymes and interact with cellular receptors, influencing metabolic pathways and signaling processes.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | C₁₀H₁₀N₂O₂ | Antimicrobial properties |
| [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | C₁₀H₁₀N₂O₂ | Cytotoxic activity against cancer cells |
| Phenylmethyloxadiazole | C₉H₈N₂O | Potential use in organic synthesis |
The uniqueness of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol lies in its specific substitution pattern on the phenyl ring and the presence of a hydroxymethyl group, which may enhance its solubility and biological activity compared to other similar compounds.
Safety and Handling
This compound is harmful if swallowed and can cause skin irritation. It should be handled with caution, and exposure to strong oxidizing agents, acids, and reducing agents should be avoided . Safety data sheets recommend keeping containers tightly closed and using appropriate personal protective equipment during handling .
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